molecular formula C18H19N5O B2635352 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline CAS No. 2415628-85-0

4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Cat. No.: B2635352
CAS No.: 2415628-85-0
M. Wt: 321.384
InChI Key: SHFOKHNDXFLQCM-UHFFFAOYSA-N
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Description

4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core linked to a piperidine ring through a pyrimidin-2-yloxy methyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrimidin-2-yloxy intermediate: This step involves the reaction of pyrimidine with an appropriate alkylating agent under basic conditions to form the pyrimidin-2-yloxy group.

    Attachment to piperidine: The pyrimidin-2-yloxy intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the pyrimidin-2-yloxy methyl piperidine.

    Coupling with quinazoline: Finally, the pyrimidin-2-yloxy methyl piperidine is coupled with a quinazoline derivative using a suitable coupling reagent, such as a palladium catalyst, under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the quinazoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced piperidine derivatives.

Scientific Research Applications

4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: It is used as a tool compound to study biological pathways and molecular targets in cell-based assays and animal models.

    Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of related molecules and their interactions with biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities with 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline and are also investigated for their biological activities.

    Pyrimidin-4-yl derivatives: These compounds have a pyrimidine core and exhibit similar chemical reactivity and biological properties.

    Triazolo[4,3-a]quinoxaline derivatives: These compounds contain a triazole ring fused to a quinoxaline core and are studied for their antimicrobial and antiviral activities.

Uniqueness

This compound is unique due to its specific combination of a quinazoline core, piperidine ring, and pyrimidin-2-yloxy methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-5-16-15(4-1)17(22-13-21-16)23-10-6-14(7-11-23)12-24-18-19-8-3-9-20-18/h1-5,8-9,13-14H,6-7,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFOKHNDXFLQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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